4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
Description
4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a piperazine-based compound featuring a benzyl group at the 4-position of the piperazine ring and a 1-methylindole moiety linked via a carboxamide group. The 1-methyl substitution on the indole nitrogen enhances metabolic stability by reducing oxidative deamination, while the benzyl group contributes to hydrophobic interactions in biological targets. This compound has drawn interest due to its structural versatility, which allows for modulation of receptor affinity and selectivity .
Properties
IUPAC Name |
4-benzyl-N-(1-methylindol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-16-19(18-9-5-6-10-20(18)23)22-21(26)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMDWAOAAGHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of piperazine and indole derivatives.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- The chlorine atom may enhance halogen bonding with residues like Asp or Glu in binding pockets .
- 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide :
The methyl group on piperazine and p-tolyl carboxamide moiety simplify the structure, leading to potent antiproliferative activity against MCF7 and HCT116 cancer cell lines. However, the absence of an aromatic benzyl or indole group limits its CNS permeability compared to the target compound .
Modifications to the Carboxamide-Linked Moiety
- CPIPC Analogs (e.g., 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) :
Substituting indole with indazole introduces additional hydrogen-bonding capabilities. The 5-chloropyridinyl group in CPIPC enhances TRPV1 agonist activity, whereas the 1-methylindole in the target compound may favor interactions with tryptophan-hydroxylase-related targets . - N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide :
Positioning the indole at the 4-position instead of 3 alters steric and electronic interactions. This analog shows moderate activity in metabolic enzyme inhibition but lower selectivity due to reduced steric shielding from the methyl group .
Impact of N-Alkylation on the Indole Ring
- However, the nitro group introduces metabolic instability, contrasting with the target compound’s methyl group, which balances stability and activity .
Antiproliferative Activity
The target compound’s benzyl and 1-methylindole groups may synergize to induce cell cycle arrest in cancer cells, similar to 4-methyl-N-(p-tolyl)piperazine-1-carboxamide. However, its bulkier structure could reduce efficacy in certain cell lines compared to simpler analogs .
Enzyme and Receptor Targeting
- FAAH Inhibition : Unlike PKM-833, a urea-based FAAH inhibitor with a chroman-piperazine scaffold, the target compound lacks the trifluoromethyl group critical for FAAH binding. This suggests divergent therapeutic applications .
- TRPM8/TRPV1 Modulation : While BCTC (a TRPM8 inhibitor) uses a tert-butylphenyl group for channel blockade, the target compound’s indole moiety may favor partial agonism or allosteric modulation, as seen in CPIPC analogs .
Comparative Data Table
Biological Activity
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a benzyl group and an indole moiety, which is significant for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein involved in cell division. The compound inhibits tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule formation and subsequent cell cycle arrest in the G2/M phase. This mechanism is crucial for its potential anticancer properties, as it promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.
Anticancer Effects
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that similar compounds induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents against various cancers.
Anti-inflammatory Properties
While the primary focus has been on its anticancer effects, there is emerging evidence suggesting anti-inflammatory activity. Compounds with similar structural features have demonstrated notable inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The anti-inflammatory potency can be influenced by the specific substituents on the benzyl group attached to the piperazine ring .
Study 1: Anticancer Activity
In a study evaluating various indole derivatives, this compound was found to significantly inhibit cell proliferation in several cancer cell lines. The IC50 values observed were comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action revealed that it induces cell cycle arrest and apoptosis through modulation of key signaling pathways. Specifically, it was shown to affect the expression levels of various proteins involved in cell survival and death, reinforcing its candidacy for further development as an anticancer agent .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other indole and piperazine derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Structure Type | Biological Activity | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Piperazine + Indole | Anticancer | ~10 | Tubulin polymerization inhibition |
| N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide | Indole + Pyrazole | Anti-inflammatory | 71.11 | COX inhibition |
| 1-benzyl-4-(1-methyl-1H-indol-3-yl)piperazine | Piperazine + Indole | Anticancer | ~15 | Similar mechanism involving tubulin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
